Octahydro-1H-indole-1-carbonyl chloride
Description
Octahydro-1H-indole-1-carbonyl chloride is a bicyclic organic compound featuring a fused indole ring system saturated with eight hydrogen atoms (octahydro) and a reactive carbonyl chloride group at the 1-position. Its rigid bicyclic structure and electrophilic carbonyl chloride moiety make it a versatile building block for further functionalization .
Properties
CAS No. |
178054-15-4 |
|---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroindole-1-carbonyl chloride |
InChI |
InChI=1S/C9H14ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h7-8H,1-6H2 |
InChI Key |
LEWYUUYUTMWBIB-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CCN2C(=O)Cl |
Canonical SMILES |
C1CCC2C(C1)CCN2C(=O)Cl |
Synonyms |
1H-Indole-1-carbonyl chloride, octahydro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(2S,53aR,7aS)-Octahydro-1H-indole-2-carboxylate Hydrochloride
A closely related compound described in a 2008 patent is (2S,53aR,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride (Formula I in ). Key differences include:
- Position of Functional Group : The carboxylate group is at the 2-position instead of the 1-position.
- Stereochemistry : The patent emphasizes a specific stereochemical configuration (2S,53aR,7aS), which may influence biological activity or synthetic utility.
- Reactivity : The carboxylate hydrochloride is less electrophilic than the carbonyl chloride, making it more stable but less reactive in nucleophilic acyl substitution reactions .
| Property | Octahydro-1H-indole-1-carbonyl Chloride | (2S,53aR,7aS)-Octahydro-1H-indole-2-carboxylate Hydrochloride |
|---|---|---|
| Functional Group Position | 1-position | 2-position |
| Reactivity | High (carbonyl chloride) | Moderate (carboxylate hydrochloride) |
| Synthetic Utility | Intermediate for acylations | Salt form for crystallization or drug delivery |
| Stereochemical Complexity | Racemic mixture (unless resolved) | Defined stereochemistry (2S,53aR,7aS) |
Anthocyanin Derivatives (Callistephin and Ideain Chlorides)
While unrelated in structure, anthocyanin derivatives like callistephin chloride and ideain chloride () provide context for chloride-containing bioactive molecules. These compounds differ fundamentally:

- Core Structure : Anthocyanins are flavylium-based pigments, whereas octahydroindole derivatives are nitrogen-containing bicyclic systems.
- Applications : Anthocyanins are natural antioxidants, while octahydroindole derivatives are synthetic intermediates.
Stability and Reactivity
This compound’s high reactivity necessitates careful handling under inert conditions, whereas carboxylate salts (e.g., the hydrochloride in ) are more stable. This difference impacts their roles in multistep syntheses.
Limitations and Knowledge Gaps
- Data Availability: No peer-reviewed studies directly comparing this compound with its analogs were identified in the provided evidence.
- Biological Activity : While anthocyanins () are well-studied for antioxidant properties, the biological relevance of octahydroindole derivatives remains speculative without additional data.
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